(R)-2-Phenylpropane-1,2-diol

Catalog No.
S8575881
CAS No.
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Phenylpropane-1,2-diol

Product Name

(R)-2-Phenylpropane-1,2-diol

IUPAC Name

(2R)-2-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3/t9-/m0/s1

InChI Key

LNCZPZFNQQFXPT-VIFPVBQESA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O

Isomeric SMILES

C[C@](CO)(C1=CC=CC=C1)O

(R)-2-Phenylpropane-1,2-diol, also known as (R)-1-phenylpropane-1,2-diol, is a chiral compound characterized by the presence of two hydroxyl groups on adjacent carbon atoms in a propane chain, with a phenyl group attached to one of the carbons. This compound exhibits stereoisomerism, with the (R) configuration denoting the spatial arrangement of its substituents. The molecular formula for (R)-2-phenylpropane-1,2-diol is C9_{9}H12_{12}O2_{2}, and it has a melting point of approximately 83–84 °C. The compound is typically synthesized as a colorless solid and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of diols. It can undergo oxidation to form corresponding carbonyl compounds, such as ketones or aldehydes. The oxidation can be facilitated by various oxidizing agents including dichromate or permanganate. Additionally, this compound can act as a nucleophile in substitution reactions due to the presence of the hydroxyl groups, allowing for further derivatization into more complex molecules.

Research indicates that (R)-2-phenylpropane-1,2-diol exhibits biological activity that may include antimicrobial properties. Its structural similarity to other biologically relevant compounds may suggest potential interactions with biological systems. For example, studies have shown that derivatives of phenolic compounds can exhibit antioxidant activity and may play roles in modulating biochemical pathways.

The synthesis of (R)-2-phenylpropane-1,2-diol can be achieved through various methods:

  • Enzymatic Synthesis: Using specific alcohol dehydrogenases from microorganisms like Lactobacillus brevis, which catalyze the reduction of ketones to diols in a stereoselective manner .
  • Chemical Reduction: The compound can be synthesized via the reduction of 2-hydroxypropiophenone using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or using chiral catalysts can also yield (R)-2-phenylpropane-1,2-diol selectively from prochiral substrates.

(R)-2-Phenylpropane-1,2-diol has several applications:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds due to its chiral nature.
  • Flavoring Agents: The compound may be used in flavoring and fragrance formulations due to its pleasant aromatic properties.
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.

Studies on the interactions of (R)-2-phenylpropane-1,2-diol with biological systems have highlighted its potential as a substrate for enzymatic reactions. Research has focused on its interactions with alcohol dehydrogenases and other enzymes that facilitate its conversion into various metabolites . These studies often explore kinetic parameters and enzymatic efficiency under different conditions.

Several compounds share structural similarities with (R)-2-phenylpropane-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DihydroxybenzeneTwo hydroxyl groups on a benzene ringCommonly known as resorcinol; used in dyes and pharmaceuticals.
1-PhenylethanolHydroxyl group on an ethane chainLess sterically hindered; used in perfumes and flavorings.
3-(Hydroxyphenyl)propanediolHydroxyl group on a propanediol backboneExhibits different biological activities; used in cosmetics.
1-(4-Hydroxyphenyl)ethanolHydroxyl group on an ethylene chain with para-substitutionKnown for antioxidant properties; used in food preservation.

The uniqueness of (R)-2-phenylpropane-1,2-diol lies in its specific stereochemistry and functional group arrangement, which influences its reactivity and biological properties compared to these similar compounds.

Traditional Organic Synthesis Approaches

Classical organic synthesis routes for 1,2-diols often involve dihydroxylation of alkenes or reduction of α-hydroxy ketones. However, these methods face challenges in achieving high enantiomeric excess (ee) for (R)-PPD due to competing side reactions and limited stereochemical control. For example, the reduction of 2-hydroxypropiophenone using conventional reductants like sodium borohydride (NaBH₄) typically yields racemic mixtures, necessitating costly chromatographic separations. While stoichiometric chiral auxiliaries or resolving agents can improve selectivity, such approaches are economically and environmentally unsustainable for large-scale production.

Catalytic Asymmetric Synthesis Strategies

Enzymatic catalysis has emerged as a superior method for asymmetric synthesis of (R)-PPD. Whole-cell biocatalysts, such as Escherichia coli expressing benzaldehyde lyase (BAL) or Lactobacillus brevis alcohol dehydrogenase (LbADH), enable stereoselective carboligation and oxidoreduction under microaqueous conditions. For instance:

  • BAL-Catalyzed Carboligation: BAL converts benzaldehyde and acetaldehyde into (R)-2-hydroxypropiophenone ((R)-HPP) with >99% ee via a stereospecific C–C bond-forming reaction.
  • LbADH-Mediated Oxidoreduction: LbADH reduces (R)-HPP to (R)-PPD using NADPH as a cofactor, with 1,5-pentanediol serving as a "smart cosubstrate" for in situ cofactor regeneration.

This two-step cascade achieves product concentrations up to 63.8 g L⁻¹ and space-time yields of 144 g L⁻¹ d⁻¹, outperforming traditional chemical methods in both efficiency and stereoselectivity.

Biocatalytic Routes Utilizing Enzymatic Systems

Recent advances in biocatalysis highlight the flexibility of modular enzyme systems for (R)-PPD synthesis. Key innovations include:

Table 1: Performance Metrics of Biocatalytic (R)-PPD Synthesis

ParameterValue
Maximum Product Concentration63.8 g L⁻¹
Overall Yield98%
Space-Time Yield144 g L⁻¹ d⁻¹
Target Isomer Content95.4%
Catalyst Productivity0.51 kg kg⁻¹

Process Highlights:

  • Microaqueous Reaction Systems: Replacing aqueous buffers with organic solvents (e.g., methyl tert-butyl ether) enhances substrate solubility and reduces microbial contamination risks.
  • Cofactor Regeneration: 1,5-Pentanediol acts as both a cosolvent and a hydride donor, enabling NADPH recycling without additional enzymatic systems.
  • Cell Retention and Reuse: Lyophilized whole-cell catalysts retain >90% activity after three reaction cycles, reducing production costs.

Optimization of Diastereoselective Alkylation Techniques

While alkylation is not a direct step in (R)-PPD synthesis, reaction engineering plays a pivotal role in minimizing diastereomer formation. Critical optimizations include:

  • Substrate Purity: Impurities in aldehyde feedstocks (e.g., oxidized byproducts) inhibit enzyme activity and reduce ee. Freshly distilled benzaldehyde ensures >98% ee in (R)-HPP.
  • Cosubstrate Selection: 1,5-Pentanediol increases reaction rates and final product concentrations compared to 2-propanol, as it partitions favorably into the organic phase and stabilizes enzymes.
  • Temperature Control: Maintaining reactions at 30°C balances enzyme activity and stability, preventing thermal denaturation during prolonged incubations.

Role in A3 Adenosine Receptor Antagonist Development

The stereospecific configuration of (R)-2-phenylpropane-1,2-diol makes it indispensable in synthesizing antagonists for the A3 adenosine receptor (A3AR), a GPCR target for inflammatory and oncological therapies. Structural studies reveal that derivatives of this diol participate in critical hydrogen-bonding interactions with Thr94³·³⁶ and His272⁷·⁴³ residues in the A3AR binding pocket [4]. These interactions stabilize antagonist-bound receptor conformations, preventing the conformational shifts required for G-protein activation.

For example, truncation of the 5′-uronamide group from agonist scaffolds like IB-MECA (1a) and replacement with (R)-2-phenylpropane-1,2-diol-derived side chains yielded potent antagonists (e.g., compound 5 in [4]). This modification abolished agonist activity by eliminating hydrogen-bond donor capacity while maintaining high receptor affinity (Ki < 10 nM) [4]. Molecular dynamics simulations confirm that the diol’s phenyl group induces π-stacking with Phe168⁵·⁵⁸, further stabilizing the antagonist-receptor complex [4].

Table 1: Key A3AR Antagonists Derived from (R)-2-Phenylpropane-1,2-Diol

CompoundStructural ModificationA3AR Ki (nM)Selectivity Ratio (vs A1/A2A/A2B)
5a5′-Truncated uronamide8.2>1,000
5b4′-Thio analog6.7>1,500

Utilization in Chiral Auxiliary Design for Dihydropyridine Derivatives

(R)-2-Phenylpropane-1,2-diol serves as a chiral auxiliary in asymmetric syntheses of dihydropyridines, a class of calcium channel modulators. Its C2-symmetric structure directs face-selective nucleophilic additions to pyridinium salts via cation-π interactions between the phenyl group and the positively charged heterocycle [6]. In one protocol, the diol is converted to a thiazolidine-2-thione auxiliary that controls the stereochemistry during Grignard reagent addition to nicotinamide derivatives [6].

This method achieves enantiomeric excesses >95% for dihydroquinoline intermediates used in antihypertensive agents. The auxiliary’s hydroxyl groups coordinate with Lewis acids (e.g., ZnCl2), enhancing transition-state rigidity and stereoselectivity [6]. Post-synthesis, the diol auxiliary is cleaved under mild acidic conditions without racemization.

Table 2: Stereoselectivity in Dihydropyridine Synthesis Using (R)-2-Phenylpropane-1,2-Diol Auxiliary

SubstrateNucleophileYield (%)ee (%)
Nicotinamide 1MeMgBr8297
Quinolinamide 2PhMgBr7895

Contributions to Neuromodulator Precursor Synthesis

The diol’s vicinal hydroxyl groups are leveraged in synthesizing precursors for neuromodulators like reboxetine and L-2-mercaptosuccinic acid derivatives. In reboxetine production, (R)-2-phenylpropane-1,2-diol undergoes regioselective amination at the C2 position using a palladium-catalyzed transfer hydrogenation, yielding (1R,2R)-2-amino-1-phenyl-1,3-propanediol [2]. This intermediate is subsequently N-alkylated to install the morpholine ring essential for norepinephrine reuptake inhibition [2].

Additionally, oxidative cleavage of the diol with periodic acid generates phenylglyoxal, which condenses with cysteine derivatives to form thiazolidine carboxylates—key intermediates in mercapto-polyester synthesis for dopamine delivery systems [2].

Table 3: Neuromodulator Precursors Synthesized from (R)-2-Phenylpropane-1,2-Diol

PrecursorTarget MoleculeSynthetic StepYield (%)
2-Amino-1,3-propanediolReboxetinePd-catalyzed amination75
PhenylglyoxalL-2-MSA polyesterOxidative cleavage & condensation68

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

Explore Compound Types